N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine moiety, which is known for its pharmacological properties. Pyrimidines are heterocyclic compounds, and their derivatives have been widely studied for various biological activities, including antimicrobial and antitumor effects.
The compound is synthesized through various methods involving piperazine and pyrimidine derivatives. The synthesis typically includes reactions that modify the pyrimidine ring to introduce piperazine functionalities. N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride can be classified as a potential pharmaceutical intermediate, particularly in the development of drugs targeting central nervous system disorders due to the piperazine component.
The synthesis of N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride generally involves several key steps:
N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride has a molecular formula of C_{13}H_{20}ClN_{5} and a molecular weight of approximately 273.79 g/mol. The structure features a pyrimidine ring substituted at position 6 with a piperazine group. The presence of two ethyl groups on the nitrogen atom enhances its lipophilicity, which may influence its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride is not fully elucidated but may involve:
N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.
N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride has potential applications in:
The structural synergy between piperazine and pyrimidine underpins the pharmacological relevance of N,N-diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride (CAS 1185319-47-4). The piperazine ring serves as a versatile pharmacophore that enhances water solubility and modulates target binding through its two nitrogen atoms, which can adopt protonated states under physiological conditions. Meanwhile, the pyrimidine core acts as a hydrogen-bonding scaffold, mimicking purine bases to engage biological targets like kinase ATP pockets [2]. This dual-scaffold design enables precise interactions with diverse biological targets:
Table 1: Therapeutic Applications of Piperazine-Pyrimidine Hybrids
Therapeutic Area | Target | Biological Activity | Example Compound |
---|---|---|---|
Oncology | CDK4/6 | Selective kinase inhibition; IC₅₀ < 50 nM | Palbociclib [2] |
Antiviral | HIV-1 reverse transcriptase | EC₅₀ = 3.43–21.4 nM vs. mutant strains | Dihydrothiopyrano[3,2-d]pyrimidine [3] |
Oncology | ERK1/2/MAPK | Apoptosis induction; selectivity index >37× | Isatin-piperazine hybrid 5b [4] |
The synthesis of N,N-diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hinges on regioselective nucleophilic substitution at the C4 position of 4,6-dichloropyrimidine. Key optimization strategies include:
A representative synthesis from [4]:
Table 2: Reaction Kinetics of Leaving Groups in SNAr with Piperazine
Leaving Group | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Chloro | DMF | 80 | 6 | 85 | <5% Bis-alkylated |
Bromo | DMSO | 90 | 4 | 78 | 12% Hydrolysis |
Mesyl | DMF | 60 | 2 | 92 | None detected |
Solvent polarity and catalyst choice critically impact yield and purity in piperazine-pyrimidine coupling:
Table 3: Solvent and Catalyst Performance in Model Piperazine-Pyrimidine Coupling
Condition | Solvent | Catalyst | Reaction Time | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
Nucleophilic aromatic sub. | DMF | None | 8 h | 76 | 92% |
Nucleophilic aromatic sub. | DMF | KI (5 mol%) | 2.5 h | 89 | 95% |
Buchwald-Hartwig amination | Toluene | Pd₂(dba)₃ | 12 h | 82 | 88%* |
Metal-free SNAr | THF | LiHMDS | 3 h | 91 | 97% |
*Requires additional metal-scavenging steps.
The hydrochloride salt form enhances crystallinity and bioavailability but introduces purification hurdles:
Table 4: Recrystallization Methods for Hydrochloride Salt
Solvent System | Temp. Range (°C) | Crystal Form | Purity (%) | Key Impurities Removed |
---|---|---|---|---|
EtOH/H₂O (4:1) | 60 → 0 | Needles | 99.2 | Di-HCl salt, DMF |
Anhyd. HCl in MeCN | 25 → −20 | Prisms | 99.5 | Ethanol solvate, water |
IPA/ethyl acetate | 70 → 5 | Plates | 98.7 | N-oxides, hydrolysis byproducts |
Critical considerations:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9